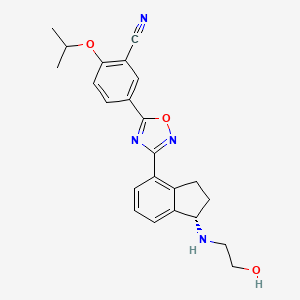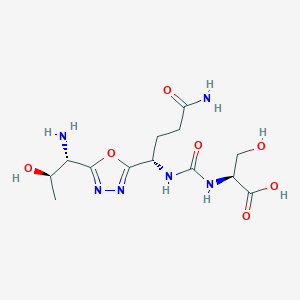
PD-1-IN-17 游离碱
描述
PD-1-IN-17 free base is an inhibitor of programmed cell death-1 (PD-1), a protein that plays a crucial role in downregulating the immune system and promoting self-tolerance . It was first reported in patent WO2015033301A1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of PD-1-IN-17 free base are not explicitly detailed in the search results. For more detailed information, databases like ChemSpider can be referred to.
科学研究应用
Cancer Treatment
PD-1 and its receptor, PD-L1, are essential immune checkpoint proteins that adversely control the equilibrium and function of T-cell immunological activity . Therapeutic antibodies targeting the PD-1/PD-L1 pathway have been widely applied to cancer treatment in clinical practice and have shown great potential . These antibodies have been extensively applied to cases of melanoma, lung cancer, lymphoma, liver cancer, colorectal cancer, urothelial cancer, squamous cell carcinoma of the head and neck, cervical cancer, kidney cancer, stomach cancer, and breast cancer .
Combination Therapy
Combination therapy with other standard treatments, such as chemotherapy, radiotherapy, targeted therapy, anti-angiogenic therapy, other immunotherapies, and even diet control, has been proposed to solve the limitations of anti-PD-1/PD-L1 treatment . This approach aims to improve the response rate and survival time of cancer patients .
PD-L1 Regulation
Downregulation of PD-L1 expression in the tumor microenvironment (TME) via pharmacological or gene regulation methods improves the efficacy of anti-PD-1/PD-L1 treatment . Surprisingly, recent preclinical studies have shown that upregulation of PD-L1 in the TME also improves the response and efficacy of immune checkpoint blockade .
Immune System Modulation
The PD-1/PD-L1 pathway inhibits the anticancer effect of T cells in the TME, which in turn regulates the expression levels of PD-1 and PD-L1 through multiple mechanisms . This modulation is crucial for maintaining the balance of the immune system.
Transmembrane Domain Interactions
PD-1 and its ligands form dimers as a consequence of transmembrane domain interactions . The propensity for dimerization correlates with the ability of PD-1 to inhibit immune responses, anti-tumor immunity, cytotoxic T cell function, and autoimmune tissue destruction .
Autoimmune Disease Treatment
Given the role of PD-1 in modulating the immune system, agonists of the receptor may have a role in treating autoimmune diseases . By enhancing the inhibitory effect of PD-1 on T cells, it may be possible to reduce the overactive immune response seen in autoimmune conditions .
作用机制
Target of Action
PD-1-IN-17, also known as PD1-IN-1 or PD-1-IN-17 free base, is an inhibitor of the programmed cell death-1 (PD-1) receptor . PD-1 is a common immunosuppressive member on the surface of T cells and plays an imperative part in downregulating the immune system and advancing self-tolerance .
Mode of Action
PD-1-IN-17 interacts with its target, PD-1, and inhibits its function. Normally, PD-1 binds to its ligand, programmed cell death ligand 1 (PD-L1), which is overexpressed on the surface of malignant tumor cells. This binding inhibits the proliferation of PD-1-positive cells and participates in the immune evasion of tumors, leading to treatment failure . By inhibiting PD-1, PD-1-IN-17 prevents this interaction, thereby enhancing the immune response against tumor cells .
Biochemical Pathways
The PD-1/PD-L1 pathway is a key player in the immune response. When PD-1 on immune cells interacts with PD-L1 on tumor cells, it sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . By inhibiting PD-1, PD-1-IN-17 disrupts this interaction, thereby enhancing the immune response against tumor cells .
Pharmacokinetics
The pharmacokinetics of immune checkpoint inhibitors, including those targeting pd-1, are subject to target-mediated drug disposition and time-varying drug clearance
未来方向
The future directions of research into PD-1-IN-17 free base and similar compounds involve understanding the mechanisms of resistance to PD-1/PD-L1 inhibitors and developing strategies to overcome this resistance . Additionally, the development of combination therapies that include PD-1/PD-L1 inhibitors is a promising area of research .
属性
IUPAC Name |
(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNQPYBWRIETFQ-XKBZYTNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PD-1-IN-17 free base | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the downstream effects of PD-1/PD-L1 inhibition on T cell function?
A1: Inhibiting the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) prevents the suppression of T cell activity. This blockade allows for increased activation and proliferation of T cells, enhancing the immune system's ability to target and destroy cancer cells [].
Q2: How does the tumor microenvironment influence the effectiveness of PD-1/PD-L1 inhibitors?
A2: The tumor microenvironment plays a critical role in the effectiveness of PD-1/PD-L1 inhibitors []. Factors such as the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [], regulatory T cells (Tregs) [], and the expression of other immune checkpoint molecules [] can influence treatment response.
Q3: Can you elaborate on the role of MDSCs in resistance to anti-PD-1 therapy and how targeting them might enhance treatment outcomes?
A3: MDSCs are immunosuppressive cells that accumulate in the tumor microenvironment and contribute to resistance to anti-PD-1 therapy []. Preclinical studies have shown that targeting MDSCs, such as with the novel fusion protein TFF2-MSA, can enhance the therapeutic effects of anti-PD-1 therapy in colorectal cancer models []. This suggests that combining MDSC-targeting agents with anti-PD-1 therapy could be a promising strategy to overcome resistance and improve treatment outcomes.
Q4: Are there any biomarkers that can predict the efficacy of PD-1/PD-L1 inhibitors in cancer treatment?
A4: While PD-L1 expression on tumor cells is often used as a biomarker, its predictive value can vary []. Research is ongoing to identify more reliable biomarkers, including the composition of the tumor immune infiltrate, mutational burden, and the expression of other immune checkpoint molecules [, , ]. For example, a nomogram-based immunoprofile incorporating CD8+ T cells, CD33+ MDSCs, and TNM stage showed promise in predicting overall survival in colorectal cancer patients [].
Q5: What is the significance of CD8+ T cells and CD33+ MDSCs in the tumor microenvironment and their potential as prognostic biomarkers?
A5: CD8+ T cells are cytotoxic lymphocytes that play a crucial role in anti-tumor immunity, while CD33+ MDSCs are immunosuppressive cells that can hinder anti-tumor responses []. Studies have shown that a high ratio of CD8+ T cells to CD33+ MDSCs is associated with better prognosis in certain cancers []. Therefore, these cell populations and their balance within the tumor microenvironment hold potential as prognostic biomarkers and could guide treatment decisions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)
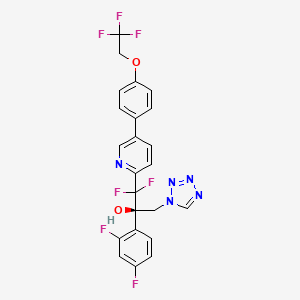

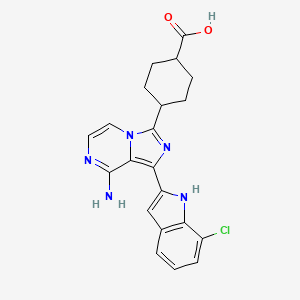
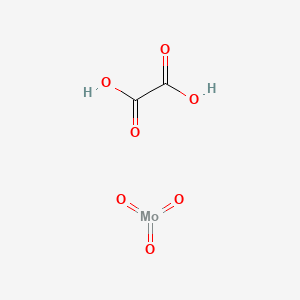
![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)


